
1-Chloro-5,7,8-trimethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5,7,8-trimethylisoquinoline is a chemical compound with the CAS Number: 1546686-13-8 . It has a molecular weight of 205.69 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for 1-Chloro-5,7,8-trimethylisoquinoline is the same as its common name . The InChI code for this compound is1S/C12H12ClN/c1-7-6-8(2)10-4-5-14-12(13)11(10)9(7)3/h4-6H,1-3H3 . Physical And Chemical Properties Analysis
1-Chloro-5,7,8-trimethylisoquinoline is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antiviral Effects
1-Chloro-5,7,8-trimethylisoquinoline, as part of the larger class of chloroquinolines, exhibits promising antiviral properties. Chloroquine, a well-known member of this group, has demonstrated direct antiviral effects, inhibiting pH-dependent steps in the replication of various viruses including flaviviruses, retroviruses, and coronaviruses. It has been particularly studied for its effects against HIV replication and is currently undergoing clinical trials for this purpose (Savarino et al., 2003).
Cancer Therapies
Chloroquine and its analogs, which include 1-Chloro-5,7,8-trimethylisoquinoline, have shown potential in cancer therapies. These compounds sensitize cancer cells to chemotherapy and radiation, enhancing tumor cell killing in a cancer-specific manner. Their lysosomotrophic property is key to this increased efficacy and specificity (Solomon & Lee, 2009).
Chemosensor Applications
1-Chloro-5,7,8-trimethylisoquinoline derivatives, such as 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, have been characterized as chemosensors for metals like cadmium. These compounds selectively respond to Cd2+ ions with a significant increase in fluorescence, indicating potential applications in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Catalysts in Chemical Synthesis
Novel acyl transfer catalysts containing isoquinoline, synthesized from 1-chloro-5-nitroisoquinoline, represent another application area. These compounds, used in chemical synthesis, have been identified as new compounds and characterized by various spectroscopic methods (Chen Pei-ran, 2008).
Safety and Hazards
properties
IUPAC Name |
1-chloro-5,7,8-trimethylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-6-8(2)10-4-5-14-12(13)11(10)9(7)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUMEYAWAWFBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN=C(C2=C1C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1546686-13-8 |
Source


|
| Record name | 1-chloro-5,7,8-trimethylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

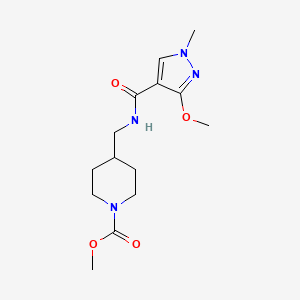

![[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2872672.png)
![3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2872673.png)
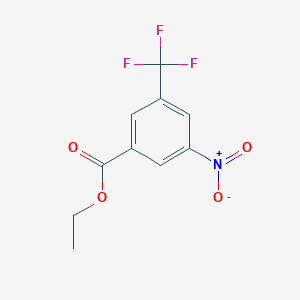
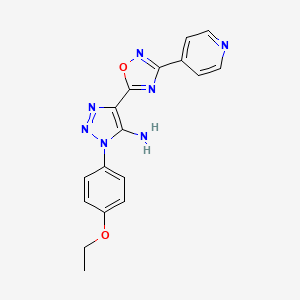


![4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2872682.png)
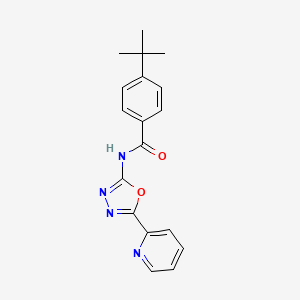
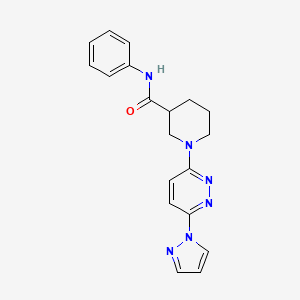
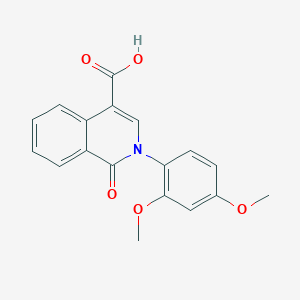
![[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2872690.png)
